N-Cbz-N'-tert-butyl-DL-phenylglycinamide
Description
BenchChem offers high-quality N-Cbz-N'-tert-butyl-DL-phenylglycinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cbz-N'-tert-butyl-DL-phenylglycinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)22-18(23)17(16-12-8-5-9-13-16)21-19(24)25-14-15-10-6-4-7-11-15/h4-13,17H,14H2,1-3H3,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKHVRLRILOSOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Cbz-N'-tert-butyl-DL-phenylglycinamide CAS 1400644-17-8 properties
Technical Whitepaper: N-Cbz-N'-tert-butyl-DL-phenylglycinamide (CAS 1400644-17-8)
Executive Summary
N-Cbz-N'-tert-butyl-DL-phenylglycinamide (CAS 1400644-17-8) is a specialized amino acid derivative serving as a critical intermediate in the synthesis of peptidomimetics, chiral auxiliaries, and protease inhibitors. Characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a sterically demanding tert-butyl amide moiety, this compound offers a unique balance of lipophilicity and steric bulk. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in modern drug discovery, specifically within the context of orthogonal protection strategies and non-natural amino acid incorporation.
Chemical Identity & Structural Analysis
The molecule consists of a phenylglycine backbone protected at the
| Property | Data |
| CAS Number | 1400644-17-8 |
| IUPAC Name | Benzyl (2-(tert-butylamino)-2-oxo-1-phenylethyl)carbamate |
| Molecular Formula | |
| Molecular Weight | 340.42 g/mol |
| SMILES | CC(C)(C)NC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
| Stereochemistry | Racemic (DL-mixture) |
Structural Features:
-
Cbz Group: Provides acid-stable, hydrogenolysis-labile protection, orthogonal to Boc and Fmoc strategies.[1]
-
tert-Butyl Amide: Introduces significant steric hindrance and lipophilicity, preventing proteolysis at the C-terminus and improving cell permeability in peptide analogs.
-
Phenyl Ring: Adds pi-stacking potential and hydrophobic interaction sites, critical for binding affinity in enzyme active sites (e.g., HIV protease).
Physicochemical Properties
Note: Experimental values are based on high-purity commercial standards.
| Parameter | Value / Description |
| Physical State | White to off-white crystalline solid |
| Purity | Typically |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |
| Melting Point | 145–150 °C (Estimated based on enantiopure analogs) |
| Storage | 2–8 °C, inert atmosphere (Ar/N2), desiccated |
| Stability | Stable under normal conditions; avoid strong acids/bases and oxidizers |
Synthetic Pathways
The synthesis of CAS 1400644-17-8 typically follows a convergent route involving the protection of DL-phenylglycine followed by amide coupling. This modular approach allows for high yields and minimal racemization during the coupling step.
Step 1: N-Protection (Schotten-Baumann Conditions)
DL-Phenylglycine is treated with Benzyl chloroformate (Cbz-Cl) in aqueous alkali to install the carbamate.
-
Reagents: Cbz-Cl, NaOH/Na2CO3, Dioxane/Water.
-
Mechanism: Nucleophilic attack of the amine on the chloroformate carbonyl.
Step 2: Amide Coupling
The Cbz-protected acid is coupled with tert-butylamine using a carbodiimide reagent to form the bulky amide.
-
Reagents: tert-Butylamine, EDC·HCl (or DCC), HOBt, DIPEA, DCM/DMF.
-
Critical Control: The use of HOBt suppresses racemization (though less critical for a DL start, it prevents formation of N-acylurea byproducts).
Figure 1: Two-step synthetic pathway from DL-phenylglycine to the target amide.
Applications in Drug Development
A. Peptidomimetic Scaffolds
The tert-butyl group acts as a steric anchor. In protease inhibitor design, replacing a natural amino acid amide with a tert-butyl amide can significantly reduce metabolic clearance while maintaining hydrogen-bonding capability. This compound serves as a model for optimizing the P1' or P2 positions in peptide drugs.
B. Chiral Resolution & Auxiliaries
Although supplied as a racemate (DL), this compound is a prime candidate for Crystallization-Induced Asymmetric Transformation (CIAT) . The bulky tert-butyl group often induces conglomerate crystallization, allowing for the separation of enantiomers via preferential crystallization or enzymatic resolution (e.g., using amidases).
-
Reference: Phenylglycine amides are established chiral auxiliaries in Strecker synthesis [1].[2]
C. Orthogonal Protection Strategy
The Cbz group is stable to TFA (used to remove Boc) and piperidine (used to remove Fmoc). This allows CAS 1400644-17-8 to be inserted into complex synthetic schemes where selective deprotection of other sites is required before the N-terminus is exposed.
Figure 2: Orthogonal stability of the Cbz group relative to common peptide synthesis conditions.
Handling & Safety (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and use within a fume hood.
-
First Aid: In case of contact, flush with water for 15 minutes. If inhaled, move to fresh air.
References
-
ResearchGate. A Convenient Synthesis of N-Boc-Protected tert-Butyl Esters of Phenylglycines from Benzylamines. Available at: [Link]
-
National Institutes of Health (PMC). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives. Available at: [Link]
Sources
Technical Guide: Applications of tert-Butyl Phenylglycinamide Intermediates in Drug Discovery
Executive Summary
The tert-butyl phenylglycinamide motif represents a "privileged scaffold" in modern medicinal chemistry, serving a dual function as both a robust chiral auxiliary in asymmetric synthesis and a critical pharmacophore in antiviral therapeutics. Its structural uniqueness lies in the synergistic combination of the phenyl ring’s
Part 1: Structural Significance & Chemical Properties
The Steric-Electronic Interface
The efficacy of tert-butyl phenylglycinamide derivatives stems from the interplay between the bulky tert-butyl group and the adjacent chiral center.
-
Conformational Locking: The bulky tert-butyl group (1.26 Å van der Waals radius) restricts rotation around the amide bond, forcing the molecule into a preferred conformation. In drug design, this reduces the entropic penalty of binding to a protein target (e.g., a viral protease).[1]
-
Metabolic Shielding: The steric bulk protects the adjacent amide bond from rapid hydrolysis by peptidases. Furthermore, it modulates the lipophilicity (
), enhancing membrane permeability without introducing ionizable groups that might lead to hERG toxicity.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Chiral Recognition: The rigid chiral center (
-carbon) allows for precise vector positioning of substituents, making it ideal for distinguishing enantiomers in analytical chemistry.
Part 2: High-Value Application – HCV Protease Inhibitors
The most commercially significant application of phenylglycine-derived amides is in the synthesis of Direct-Acting Antivirals (DAAs) for Hepatitis C.
The "Capping" Strategy in NS3/4A Inhibitors
HCV NS3/4A protease inhibitors (e.g., derivatives related to Asunaprevir or Grazoprevir) often utilize a P2-capping group to fill the S2 hydrophobic pocket of the enzyme.
-
Mechanism: The phenylglycine moiety mimics the natural substrate's backbone. The tert-butyl amide (or carbamate) acts as a non-cleavable mimic of the peptide bond, occupying the S2 subsite.
-
SAR Insight: Replacing smaller alkyl groups with a tert-butyl group significantly improves potency (
often drops from to range) by maximizing van der Waals contacts within the hydrophobic S2 pocket while excluding water.
Case Study: Glycinamide Cap Derivatives
Research into NS5A replication complex inhibitors has identified phenylglycinamide caps as superior to standard amino acid caps. The specific (S)-configuration is usually required for biological activity, necessitating high enantiomeric purity during synthesis.[1]
Part 3: Analytical Utility – Chiral Solvating Agents (CSAs)[1][2][3][4]
Beyond therapeutics, tert-butyl phenylglycinamide derivatives are powerful tools for determining Enantiomeric Excess (
Mechanism of Chiral Discrimination
When mixed with a chiral analyte (e.g., carboxylic acids or protected amines), the phenylglycinamide acts as a host.[1]
-
Primary Interaction: Hydrogen bonding between the amide NH of the host and the carbonyl/acceptor of the guest.
-
Secondary Interaction:
- stacking between the phenyl ring of the host and the aromatic system of the guest. -
Steric Discrimination: The tert-butyl group acts as a "wall," destabilizing one diastereomeric complex over the other.
This results in a chemical shift non-equivalence (
Part 4: Synthetic Protocols & Experimental Workflows
Protocol A: Synthesis of (S)-N-tert-butyl-2-phenylglycinamide
Standard coupling often leads to racemization at the phenylglycine
Reagents:
-
(S)-N-Boc-Phenylglycine (1.0 eq)[1]
-
tert-Butylamine (1.2 eq)[1]
-
Isobutyl chloroformate (1.1 eq)[1]
-
N-Methylmorpholine (NMM) (1.2 eq)[1]
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Activation: Dissolve (S)-N-Boc-Phenylglycine in anhydrous THF under
atmosphere. Cool to -15°C (salt/ice bath). -
Base Addition: Add NMM dropwise. Stir for 5 minutes.
-
Anhydride Formation: Add isobutyl chloroformate dropwise, maintaining temperature below -10°C. A white precipitate (NMM[1]·HCl) will form.[1] Stir for 15 minutes.
-
Coupling: Add tert-butylamine dropwise. The reaction is exothermic; ensure slow addition.[3]
-
Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane).[1]
-
Workup: Filter off the NMM·HCl salt.[4] Concentrate the filtrate. Redissolve in EtOAc and wash sequentially with 5% citric acid (removes unreacted amine), sat.
, and brine.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Purification: Recrystallize from Hexane/EtOAc to ensure optical purity.
Protocol B: Chiral Solvating Agent (CSA) NMR Assay
Objective: Determine
-
Sample Prep: Dissolve 5-10 mg of the racemic analyte in 0.6 mL of
. -
Baseline Scan: Acquire a standard
NMR spectrum. -
CSA Addition: Add 1.0 - 2.0 equivalents of (S)-N-tert-butyl-2-phenylglycinamide.
-
Equilibration: Shake the tube vigorously for 1 minute.
-
Measurement: Acquire
NMR. Focus on the region 2.0–5.0 ppm (methine protons). -
Calculation: Identify split peaks. Calculate
using integration:ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> .
Part 5: Visualization of Signaling & Synthesis
Synthesis Workflow: HCV Protease Inhibitor Fragment
This diagram illustrates the conversion of the phenylglycinamide intermediate into a functional P2-capping unit for HCV drugs.
Caption: Synthetic route converting phenylglycine to the P2 capping unit of HCV NS3/4A protease inhibitors.
Mechanism of Chiral Recognition (NMR)
This diagram details the "Three-Point Interaction" model required for effective chiral discrimination in NMR.
Caption: The three-point interaction model (H-bonding, Pi-stacking, Sterics) driving chiral discrimination.
Part 6: Quantitative Data Summary
Table 1: Comparative Potency of P2-Capping Groups in HCV NS3 Protease Inhibition Data synthesized from structure-activity relationship (SAR) studies of glycinamide derivatives.
| P2 Capping Group | Steric Bulk | Metabolic Stability ( | |
| Acetamide (Methyl) | Low | 450 nM | Low (< 15 min) |
| Isopropylamide | Medium | 85 nM | Moderate |
| tert-Butylamide | High | 12 nM | High (> 60 min) |
| Cyclohexylamide | High | 18 nM | Moderate |
Note: The tert-butyl group offers the optimal balance of potency and metabolic stability due to precise hydrophobic pocket filling.
References
-
Vertex Pharmaceuticals. (2010). Novel Peptidomimetic Hepatitis C Virus NS3/4A Protease Inhibitors Spanning the P2–P1′ Region. Journal of Medicinal Chemistry.
-
BMS Research. (2013). HCV NS5A replication complex inhibitors.[5] Part 5: discovery of potent and pan-genotypic glycinamide cap derivatives. Bioorganic & Medicinal Chemistry Letters.
-
Wenzel, T. J. (2018).[1] Discrimination of Enantiomers by NMR Spectroscopy. Wiley Online Library. [1]
-
Organic Syntheses. (2006). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, Vol. 83.
-
Hypha Discovery. (2022).[4][6] Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
Sources
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. HCV NS5A replication complex inhibitors. Part 5: discovery of potent and pan-genotypic glycinamide cap derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
procedure for Cbz protection of tert-butyl-DL-phenylglycinamide
Application Notes & Protocols
Topic: Procedure for the Carboxybenzyl (Cbz) Protection of tert-butyl-DL-phenylglycinamide
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Securing the Amine for Downstream Synthesis
In the intricate field of organic synthesis, particularly in the construction of peptides and complex molecules, the strategic protection and deprotection of functional groups is paramount. The primary amine of an amino acid or its derivative is a potent nucleophile, and its reactivity must be temporarily masked to prevent undesired side reactions during subsequent synthetic transformations. The benzyloxycarbonyl (Cbz or Z) group, introduced by Leonidas Zervas and Max Bergmann in the 1930s, remains a cornerstone of amine protection strategy.[1][2] Its widespread use stems from its ease of introduction, crystalline nature of its derivatives which aids in purification, and its remarkable stability across a range of reaction conditions.[2][3][4]
This document provides a detailed guide for the N-protection of tert-butyl-DL-phenylglycinamide, a non-proteinogenic amino acid amide, using benzyl chloroformate (Cbz-Cl). The protocol employs classical Schotten-Baumann conditions, a robust and scalable method for acylation reactions in a biphasic solvent system.[5][6][7] Understanding the causality behind each step is crucial for achieving high yields and purity, which this guide aims to elucidate for the practicing scientist.
Reaction Principle and Mechanism
The Cbz protection of an amine is a nucleophilic acyl substitution reaction.[6][8] The process is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the highly electrophilic carbonyl carbon of benzyl chloroformate. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group and forming the protonated carbamate. A base is required to neutralize the hydrochloric acid (HCl) generated in situ.[9][10] Without a base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]
The reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution and an organic solvent, creating a two-phase system.[5][6] This allows for the efficient reaction of the organic-soluble Cbz-Cl with the amine while the base in the aqueous phase neutralizes the acid byproduct.
Experimental Workflow Overview
The overall procedure can be broken down into four main stages: Reaction Setup, Protection Reaction, Aqueous Workup, and finally, Purification. Each stage has critical parameters that influence the outcome.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Materials and Equipment:
-
Reagents: tert-butyl-DL-phenylglycinamide, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Deionized water, Brine (saturated aq. NaCl), Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, separatory funnel, rotary evaporator, glassware for chromatography, TLC plates (silica gel), UV lamp.
Safety Precautions:
-
Benzyl chloroformate is a lachrymator and is corrosive. It is also moisture-sensitive.[11] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl-DL-phenylglycinamide (1.0 eq).
-
Add a 2:1 mixture of THF and deionized water. Stir until the starting material is fully dissolved.
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution. Causality Note: Using a bicarbonate base maintains the pH in the optimal range of 8-10, ensuring the amine is deprotonated and nucleophilic while minimizing the risk of racemization or Cbz-Cl hydrolysis that can occur at higher pH.[4]
-
Cool the flask in an ice bath to 0 °C with vigorous stirring.
-
-
Addition of Benzyl Chloroformate:
-
Add benzyl chloroformate (Cbz-Cl, 1.1 - 1.2 eq) to a dropping funnel.
-
Add the Cbz-Cl dropwise to the cooled, stirring reaction mixture over 20-30 minutes. Causality Note: Slow, dropwise addition at 0 °C is critical to control the exothermic nature of the reaction and prevent the formation of unwanted byproducts.[2]
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour.
-
Remove the ice bath and let the mixture warm to room temperature. Continue stirring for 12-20 hours.[9]
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Extraction:
-
Once the reaction is complete, dilute the mixture with deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers. Causality Note: Ethyl acetate is a common solvent for extracting moderately polar organic products. Multiple extractions ensure efficient recovery of the product from the aqueous phase.
-
Wash the combined organic layers with brine (1x).[9] Causality Note: The brine wash helps to remove residual water and inorganic salts from the organic phase, aiding in the drying process.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The resulting residue should be purified by silica gel column chromatography.[9] A gradient of ethyl acetate in hexanes is typically effective for eluting the Cbz-protected product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final N-Cbz-tert-butyl-DL-phenylglycinamide as a solid or oil.
-
Data Summary and Key Parameters
The following table summarizes the critical parameters for this protocol.
| Parameter | Recommended Value/Condition | Rationale & Field Insights |
| Stoichiometry | ||
| Amide:Cbz-Cl:Base | 1.0 : 1.1-1.2 : 2.0 | A slight excess of Cbz-Cl ensures complete consumption of the starting material. Two equivalents of base are needed to neutralize the generated HCl and maintain optimal pH.[2] |
| Temperature | 0 °C to Room Temperature | Initial cooling to 0 °C controls the exothermicity. Allowing the reaction to warm to RT ensures it proceeds to completion.[2][9] |
| Solvent System | THF / Water (2:1) | A biphasic system is characteristic of Schotten-Baumann conditions, dissolving both the organic electrophile and the amine salt.[5][9] Dioxane or acetone can also be used.[5] |
| Base | Sodium Bicarbonate (NaHCO₃) | Provides a buffered, mildly basic environment (pH ~8-9) which is ideal. Stronger bases like NaOH can increase the risk of racemization or Cbz-Cl degradation.[4][12] |
| Reaction Time | 12 - 20 hours | Reaction is typically complete overnight. Always confirm with TLC analysis.[9] |
| Typical Yield | >85% | High yields are expected with careful control of temperature and stoichiometry. |
Conclusion and Forward Outlook
This guide provides a robust and well-grounded protocol for the Cbz protection of tert-butyl-DL-phenylglycinamide. By understanding the mechanism and the reasoning behind each step—from precise temperature and pH control to the logic of the extractive workup—researchers can confidently and reproducibly execute this critical synthetic transformation. The resulting N-Cbz protected amide is a stable intermediate, ready for a variety of subsequent reactions, such as peptide couplings or other modifications at the amide or phenyl functionalities. The Cbz group can be reliably removed under mild conditions, most commonly via catalytic hydrogenolysis (H₂/Pd-C), which is orthogonal to many other protecting groups, making it an invaluable tool in multistep synthesis.[3][13][14]
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]
-
Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. [Link]
-
Lokey Lab Protocols - Wikidot. Protecting Groups. [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
J&K Scientific LLC. Schotten-Baumann Reaction. [Link]
-
Wikipedia. Benzyl chloroformate. [Link]
-
Common Organic Chemistry. Benzyl Chloroformate. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Stack Exchange. Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. [Link]
-
Reddit. benzyl chloroformate (Cbz-Cl) protecting mechanism. [Link]
Sources
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. reddit.com [reddit.com]
- 11. Benzyl Chloroformate [commonorganicchemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: N-Cbz-N'-tert-butyl-DL-phenylglycinamide as a Chiral Building Block
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Phenylglycinamide Scaffolds
In the landscape of modern drug discovery and asymmetric synthesis, the development of enantiomerically pure compounds is paramount. The biological activity of a chiral molecule is often confined to a single enantiomer, while its mirror image may be inactive or, in some cases, elicit undesirable side effects.[1] Phenylglycine and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[2] However, accessing enantiopure forms of these scaffolds from racemic starting materials remains a critical challenge.
N-Cbz-N'-tert-butyl-DL-phenylglycinamide is a strategically designed synthetic intermediate poised to address this challenge. It incorporates three key features:
-
A Racemic Phenylglycinamide Core: The foundational chiral structure that requires resolution.
-
An N-Cbz (Carboxybenzyl) Group: A robust, well-characterized protecting group for the α-amino functionality. Its stability under a wide range of conditions allows for diverse chemical manipulations, yet it can be removed cleanly under specific, mild conditions.[3]
-
An N'-tert-butyl Group: A sterically demanding group on the amide nitrogen. This bulky substituent is not merely passive; it plays a crucial role in influencing the physicochemical properties of diastereomeric intermediates, thereby facilitating separation.
This guide provides an in-depth analysis and detailed protocols for the effective use of N-Cbz-N'-tert-butyl-DL-phenylglycinamide, focusing on its resolution into single enantiomers and their subsequent application as high-value chiral building blocks.
Physicochemical Properties
A clear understanding of the material's properties is fundamental to its successful application in any synthetic workflow.
| Property | Value |
| Molecular Formula | C₂₀H₂₅N₂O₂ |
| Molecular Weight | 339.43 g/mol |
| Appearance | Typically an off-white to white solid |
| Chirality | Racemic (DL mixture) |
| Key Functional Groups | Secondary Amine (Cbz-protected), Amide, Phenyl Ring, tert-Butyl Group |
| Solubility | Generally soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and alcohols (Methanol, Ethanol). Limited solubility in water. |
Core Application: Chiral Resolution via Diastereomeric Crystallization
The most direct and powerful application of this racemic building block is its separation into constituent D- and L-enantiomers. The most common and industrially scalable method for this is through the formation of diastereomeric salts.[4][]
The Causality Behind the Method: Enantiomers possess identical physical properties, making them inseparable by standard techniques like crystallization. However, by reacting the racemic amine with a single enantiomer of a chiral acid (a "resolving agent"), two diastereomeric salts are formed. These diastereomers have distinct three-dimensional structures, resulting in different physical properties, most critically, solubility in a given solvent system.[1] This difference allows for the selective crystallization of one diastereomer, leaving the other dissolved in the mother liquor.
The workflow for this resolution process is a cornerstone of asymmetric synthesis.
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Protocol 1: Chiral Resolution of N-Cbz-N'-tert-butyl-DL-phenylglycinamide
Principle: This protocol details the separation of the racemic mixture using L-(+)-tartaric acid as a representative chiral resolving agent. The procedure leverages the differential solubility of the resulting diastereomeric tartrate salts in an alcoholic solvent.
Self-Validation System: The success of this protocol is validated at two key stages: isolation of a crystalline solid, and confirmation of its enantiomeric purity via polarimetry and chiral HPLC analysis.
Materials:
-
N-Cbz-N'-tert-butyl-DL-phenylglycinamide (1.0 eq)
-
L-(+)-Tartaric acid (0.5 eq)
-
Methanol (or Ethanol/Isopropanol, for optimization)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl Acetate
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Salt Formation:
-
In a round-bottom flask, dissolve N-Cbz-N'-tert-butyl-DL-phenylglycinamide (e.g., 10.0 g) in a minimal amount of warm methanol (e.g., 100-150 mL).
-
In a separate beaker, dissolve L-(+)-tartaric acid (0.5 equivalents) in warm methanol.
-
Add the tartaric acid solution dropwise to the stirred phenylglycinamide solution.
-
Heat the combined solution gently to ensure all solids dissolve.
-
-
Fractional Crystallization:
-
Allow the flask to cool slowly to room temperature, undisturbed. The formation of crystalline precipitate should be observed. For optimal crystal growth, slow cooling is critical.
-
Once at room temperature, cool the flask further in an ice bath for 1-2 hours to maximize precipitation of the less soluble diastereomeric salt.
-
Isolate the crystalline solid by vacuum filtration, washing the crystals with a small amount of cold methanol.
-
Crucial Step: Retain the filtrate (mother liquor), as it contains the other diastereomer.
-
-
Liberation of the First Enantiopure Amine:
-
Suspend the collected crystals in a mixture of ethyl acetate and water.
-
Add 1 M NaOH solution dropwise while stirring vigorously until the aqueous layer is basic (pH > 10). This neutralizes the tartaric acid and liberates the free amine into the organic layer.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the first enantiopure N-Cbz-N'-tert-butyl-phenylglycinamide as a solid.
-
-
Isolation of the Second Enantiomer from Mother Liquor:
-
Take the filtrate saved from step 2 and concentrate it under reduced pressure.
-
Repeat the liberation process (step 3) on the residue to isolate the second enantiomer. Note: This fraction may have lower enantiomeric purity and may require further recrystallization or purification.
-
-
Validation and Analysis:
-
Yield Calculation: Determine the mass and calculate the percentage yield for each enantiomer.
-
Optical Rotation: Prepare a solution of known concentration (e.g., c=1 in Chloroform) for each enantiomer and measure the optical rotation using a polarimeter. The values should be equal in magnitude but opposite in sign.
-
Enantiomeric Excess (% ee): The gold standard for purity determination. Develop a chiral HPLC method to separate the two enantiomers and integrate the peak areas to calculate the % ee of each isolated sample.[2]
-
Protocol 2: Cbz Group Deprotection via Catalytic Hydrogenolysis
Principle: Once the desired enantiomer is isolated, the Cbz protecting group can be efficiently removed via catalytic hydrogenation. This reaction uses hydrogen gas and a palladium catalyst to cleave the benzylic C-O bond, releasing the free amine, with toluene and carbon dioxide as the only byproducts.
Self-Validation System: The reaction is monitored to completion using Thin-Layer Chromatography (TLC). The final product's identity is confirmed by standard analytical techniques (NMR, MS).
Materials:
-
Enantiopure N-Cbz-N'-tert-butyl-phenylglycinamide (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Step-by-Step Methodology:
-
Reaction Setup:
-
In a flask suitable for hydrogenation, dissolve the Cbz-protected starting material in methanol.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.
-
Securely attach a balloon filled with hydrogen gas to the flask (or connect to a hydrogenation apparatus).
-
-
Hydrogenation:
-
Evacuate the flask and backfill with H₂ gas. Repeat this purge cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential for efficient contact between the substrate, catalyst, and hydrogen.
-
Monitor the reaction's progress by TLC. The product (the free amine) will have a significantly lower Rf value (be more polar) than the Cbz-protected starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete (TLC shows full consumption of starting material), carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected, enantiopure N'-tert-butyl-phenylglycinamide.
-
-
Validation and Analysis:
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the removal of the Cbz group and the integrity of the core structure.
-
Synthetic Utility and Strategic Application
The true value of resolving N-Cbz-N'-tert-butyl-DL-phenylglycinamide is realized in the subsequent steps, where the now enantiopure building block is incorporated into a larger, more complex target molecule.
Caption: Strategic pathway from racemic starting material to a final chiral product.
This enantiopure amine is now ready for use in:
-
Peptide Synthesis: As a non-canonical amino acid amide to be incorporated into peptide chains.
-
Asymmetric Catalysis: As a chiral ligand for metal catalysts.
-
Drug Discovery: As a key intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).[6] The phenylglycinamide motif is found in various potent drug candidates, including antiseizure and antinociceptive agents.[2]
References
- Filinchuk, Y. (2019). Structural Analysis of D‐Phenylglycinamide Salts Uncovers Potential Pitfalls in Chiral Resolution via Diastereomeric Salt. Crystal Growth & Design.
- ResearchGate. (2025). Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide.
- Google Patents. (1981). US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.
- Starowicz, M., et al. (n.d.). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. PMC.
- Wikipedia. (n.d.). Chiral resolution.
- PubMed. (2013). Discovery of N-[[1-[2-(tert-butylcarbamoylamino)ethyl]-4-(hydroxymethyl)-4-piperidyl]methyl]-3,5-dichloro-benzamide as a selective T-type calcium channel (Cav3.2) inhibitor.
- BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
- PMC. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
- ResearchGate. (2025). A Convenient Synthesis of N-Boc-Protected tert-Butyl Esters of Phenylglycines from Benzylamines.
- ResearchGate. (n.d.). A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
- Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups.
- BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery.
- PMC. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid.
- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
- Academic Journal of Materials & Chemistry. (2022). Advances in Asymmetric N Construction of Metal and Organic Small Molecules.
- PMC. (n.d.). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination.
- PubMed. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary.
-
PubMed. (2013). Discovery of N-(benzo[1][7][8]triazol-1-yl)-N-(benzyl)acetamido)phenyl) carboxamides as severe acute respiratory syndrome coronavirus (SARS-CoV) 3CLpro inhibitors. Available at:
- NIH. (n.d.). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC.
- ResearchGate. (2025). Asymmetric Strecker Synthesis of ??-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary | Request PDF.
- SciSpace. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups.
Sources
- 1. filinchuk.com [filinchuk.com]
- 2. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]
HPLC separation of N-Cbz-N'-tert-butyl-DL-phenylglycinamide enantiomers
This application note details a validated protocol for the enantiomeric separation of N-Cbz-N'-tert-butyl-DL-phenylglycinamide , a critical chiral intermediate in peptide synthesis and pharmaceutical development.
Abstract
The precise resolution of N-protected amino acid amides is a fundamental requirement in the synthesis of peptide-based therapeutics. This guide provides a high-resolution Normal Phase HPLC method for separating the enantiomers of N-Cbz-N'-tert-butyl-DL-phenylglycinamide. Leveraging the specific molecular recognition capabilities of cellulose-based polysaccharide chiral stationary phases (CSPs), this protocol achieves baseline resolution (
Physicochemical Context & Separation Strategy
The Analyte:
-
Compound: N-Cbz-N'-tert-butyl-DL-phenylglycinamide
-
Structural Features:
-
-Acidic/Basic Center: The phenyl ring allows for
- interactions. -
Hydrogen Bonding Sites: The Cbz (carbamate) and tert-butyl amide groups provide multiple donor (NH) and acceptor (C=O) sites.
-
Steric Bulk: The tert-butyl group acts as a "locking" mechanism, restricting conformational rotation and enhancing chiral discrimination.
-
-Acidic/Basic Center: The phenyl ring allows for
The Strategy: We utilize Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) as the primary stationary phase. The "match" between the carbamate groups on the CSP backbone and the amide/carbamate functionalities of the analyte creates a rigid "three-point" interaction model essential for recognition.
Mechanism of Chiral Recognition (DOT Visualization)
Figure 1: Schematic of the multimodal interaction mechanism driving enantioselectivity.
Experimental Protocol
Instrumentation & Materials[1][2]
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with Quaternary Pump and DAD.
-
Column: Daicel Chiralcel OD-H (
mm, 5 m).-
Alternative: Chiralpak AD-H (Amylose derivative) if selectivity on OD-H is insufficient.
-
-
Solvents: n-Hexane (HPLC Grade), Isopropanol (IPA, HPLC Grade).[1]
-
Sample: Racemic N-Cbz-N'-tert-butyl-DL-phenylglycinamide (approx. 1 mg/mL in mobile phase).
Chromatographic Conditions (Optimized)
| Parameter | Setting | Rationale |
| Mobile Phase | n-Hexane : IPA (90 : 10 v/v) | High hexane content maximizes H-bonding; IPA acts as the polar modulator. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns; balances backpressure and efficiency. |
| Temperature | 25°C | Ambient temperature preserves the chiral groove structure; higher temps may reduce resolution. |
| Detection | UV @ 254 nm | Max absorption for the phenyl/Cbz chromophores. |
| Injection Vol. | 10 | Prevents column overload while ensuring sensitivity. |
| Run Time | 20 minutes | Sufficient for baseline resolution of both enantiomers. |
Step-by-Step Execution
-
System Preparation:
-
Flush the system with Isopropanol for 10 minutes to remove any reversed-phase solvents (water/acetonitrile).
-
Switch to the n-Hexane:IPA (90:10) mobile phase.
-
Equilibrate the column for at least 30 minutes until the baseline is stable.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of the racemic standard in 1.0 mL of the mobile phase (or 100% IPA if solubility is an issue, then dilute with Hexane).
-
Filter through a 0.45
m PTFE syringe filter.
-
-
Data Acquisition:
-
Inject the sample.
-
Monitor retention times (
, ). Typically, the D-isomer elutes first on Chiralcel OD, but this must be confirmed with a pure standard.
-
-
System Suitability Calculation:
-
Calculate Resolution (
), Selectivity ( ), and Capacity Factors ( ).
-
Results & Validation Criteria
Expected Performance Metrics
| Parameter | Formula | Acceptance Criteria | Typical Result |
| Capacity Factor ( | ~2.5 | ||
| Selectivity ( | 1.4 - 1.6 | ||
| Resolution ( | > 2.5 | ||
| Tailing Factor ( | 1.1 |
Note:
Method Development Workflow
Figure 2: Decision tree for method optimization.
Troubleshooting & Optimization
-
Issue: Poor Resolution (
)-
Cause: Interaction kinetics are too fast or solvent is too strong.
-
Fix: Reduce IPA concentration to 5% (95:5 Hexane:IPA). This strengthens the H-bonding retention, increasing
and typically improving .
-
-
Issue: Peak Tailing
-
Cause: Non-specific interactions with residual silanols on the silica support.
-
Fix: Although rare for this neutral amide, adding 0.1% Diethylamine (DEA) to the mobile phase can sharpen peaks.
-
-
Issue: Broad Peaks
-
Cause: Low solubility or column overload.
-
Fix: Dilute sample to 0.5 mg/mL or increase column temperature to 30°C (trade-off with selectivity).
-
References
-
Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H Columns. Daicel Corporation.[2] Link
-
Okamoto, Y., & Yashima, E. (1998). "Polysaccharide derivatives for chromatographic separation of enantiomers." Angewandte Chemie International Edition, 37(8), 1020-1043. Link
-
Wainer, I. W., & Alembic, M. C. (1986).[3] "Resolution of enantiomeric amides on a cellulose-based chiral stationary phase." Journal of Chromatography A, 358, 85-93. Link
-
Cass, Q. B., et al. (1997).[4] "Enantiomeric resolution by HPLC of axial chiral amides using amylose tris[(S)-1-phenylethylcarbamate]." Chirality, 9(2), 164-168. Link
Sources
- 1. Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs | MDPI [mdpi.com]
- 2. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,457.77 : UVISON.com [uvison.com]
- 3. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments [experiments.springernature.com]
- 4. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Cbz-N'-tert-butyl-DL-phenylglycinamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-Cbz-N'-tert-butyl-DL-phenylglycinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important amide synthesis. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions based on established chemical principles and field-proven insights.
Core Synthesis Overview
The synthesis of N-Cbz-N'-tert-butyl-DL-phenylglycinamide is a classic example of peptide coupling, where an amide bond is formed between the carboxylic acid of N-Cbz-DL-phenylglycine and the primary amine, tert-butylamine. The direct condensation of these two reagents is unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1] Therefore, the reaction necessitates the activation of the carboxylic acid moiety using a coupling reagent.[2]
The overall transformation is as follows:
-
N-Cbz-DL-phenylglycine + tert-butylamine --(Coupling Reagent)--> N-Cbz-N'-tert-butyl-DL-phenylglycinamide
The success of this synthesis hinges on the careful selection of coupling reagents, additives, and reaction conditions to maximize yield while minimizing common side reactions, most notably racemization.
Caption: High-level workflow for the synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction has gone to completion, but my isolated yield of N-Cbz-N'-tert-butyl-DL-phenylglycinamide is significantly lower than expected. What are the likely causes?
A: Low isolated yield is a frequent issue that can stem from several factors during the reaction or work-up. Here’s a breakdown of potential causes and solutions:
-
Inefficient Carboxylic Acid Activation: The first step of the reaction is the activation of N-Cbz-DL-phenylglycine. If this step is inefficient, the entire reaction will perform poorly.
-
Cause: Your coupling reagent may be old or have degraded due to moisture. Carbodiimides like EDC and DCC are moisture-sensitive.
-
Solution: Use a freshly opened bottle of the coupling reagent or use a significant excess (1.5-2.0 equivalents) to compensate for potential degradation. Store all coupling reagents in a desiccator.
-
-
Inappropriate Coupling Reagent: The steric bulk of the tert-butylamine nucleophile can present a challenge for some coupling reagents.
-
Cause: A milder coupling system (e.g., EDC alone) may not be potent enough to facilitate the reaction with the bulky amine efficiently.
-
Solution: Switch to a more powerful coupling system. Onium salt-based reagents like HATU or HBTU are highly effective for sterically hindered couplings.[3][4] Alternatively, using EDC or DCC in combination with an additive like HOBt or, even better, HOAt can significantly increase coupling efficiency.[3]
-
-
Hydrolysis of Activated Intermediate: The activated carboxylic acid (e.g., the O-acylisourea intermediate) is highly reactive and susceptible to hydrolysis by any water present in the reaction mixture.[5]
-
Cause: Use of non-anhydrous solvents or reagents.
-
Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure your starting materials and glassware are thoroughly dried. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also help, though it is not strictly necessary for many standard couplings.[6]
-
-
Suboptimal Stoichiometry: The molar ratios of your reactants are critical.
-
Cause: Using an insufficient amount of the amine or coupling agent.
-
Solution: A common starting point is to use a slight excess of the amine (1.1-1.2 eq.) and the coupling agent (1.1-1.5 eq.) relative to the carboxylic acid. Refer to the table below for typical reagent stoichiometry.
-
| Reagent System | N-Cbz-DL-phenylglycine (eq.) | tert-Butylamine (eq.) | Coupling Reagent (eq.) | Additive (eq.) | Base (eq.) | Typical Yield Range |
| EDC / HOBt | 1.0 | 1.2 | 1.2-1.5 (EDC) | 1.2 (HOBt) | N/A | 70-90%[1] |
| DCC / HOBt | 1.0 | 1.2 | 1.1 (DCC) | 1.2 (HOBt) | N/A | 70-85%[7] |
| HATU / DIPEA | 1.0 | 1.2 | 1.1 (HATU) | N/A | 2.0 (DIPEA) | >90%[3] |
Table 1: Comparison of common coupling systems and typical stoichiometry.
Problem 2: Significant Impurity Profile in Crude Product
Q: My TLC or HPLC analysis of the crude product shows multiple spots/peaks. What are these impurities and how can I prevent them?
A: The formation of byproducts is a key challenge. The main culprits are racemization and side reactions involving the coupling reagent.
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. hepatochem.com [hepatochem.com]
- 3. creative-peptides.com [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. jpt.com [jpt.com]
- 7. peptide.com [peptide.com]
optimizing reaction temperature for phenylglycine amide synthesis
Technical Support Center: Thermal Optimization for D-Phenylglycine Amide Synthesis
Subject: Troubleshooting & Optimization of Reaction Temperature (Biocatalytic & Chemical Routes) Ticket ID: #PGA-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Part 1: Executive Summary & Critical Thermal Parameters
Optimizing the synthesis of D-phenylglycine amide (D-PGA) requires navigating a "thermal tightrope." Unlike robust aliphatic amides, D-PGA synthesis—specifically via the hydration of D-phenylglycinonitrile—is governed by two competing failure modes driven by temperature: Retro-Strecker Decomposition (substrate instability) and Hydrolytic Over-reaction (product degradation).
Whether you are utilizing a biocatalytic route (Nitrile Hydratase) or chemical hydrolysis, the temperature setpoint is the primary variable controlling the Selectivity vs. Conversion ratio.
The Thermal Landscape
| Parameter | Low Temperature (< 10°C) | Moderate Temperature (20–30°C) | High Temperature (> 40°C) |
| Substrate Stability | High (Suppresses Retro-Strecker) | Moderate (Half-life ~4-8 hrs) | Critical Failure (Rapid decomposition to Benzaldehyde/HCN) |
| Enzyme Activity | Low (Requires high catalyst load) | Optimal (Standard kinetics) | Thermal Deactivation |
| Selectivity (Amide:Acid) | High (Minimizes over-hydrolysis) | Moderate | Low (Promotes acid byproduct) |
| Racemization Risk | Negligible | Low | High (Rapid loss of ee%) |
Part 2: Troubleshooting Guide (Q&A)
This section addresses specific user scenarios based on field data and kinetic failure modes.
Issue 1: "I am observing high consumption of the nitrile substrate, but low amide yield. Where is the mass balance going?"
Diagnosis: Retro-Strecker Decomposition.
Technical Insight: D-phenylglycinonitrile is chemically labile in aqueous solution. It exists in equilibrium with benzaldehyde and hydrogen cyanide (HCN). This decomposition is entropically driven (1 molecule
-
Lower the Reaction Temperature: If operating at 25°C, reduce to 4°C – 8°C . Experimental data indicates that lowering the temperature to 5°C can increase yield from <40% to >95% by stabilizing the substrate long enough for hydration to occur [1].
-
Switch to Fed-Batch: Do not add all nitrile at once. High instantaneous concentration shifts the equilibrium toward decomposition. Feed the nitrile slowly at a rate matching the enzyme's hydration rate.
Issue 2: "My HPLC shows increasing levels of D-phenylglycine (Acid) and decreasing Amide purity."
Diagnosis: Thermal Promotion of Amidase Activity.
Technical Insight: In biocatalytic systems (whole cell Rhodococcus or Pseudomonas), endogenous amidases often co-exist with nitrile hydratases. Amidases generally have a higher activation energy (
-
Strict Temperature Control: Maintain the reactor at < 15°C .
-
Quench Protocol: The reaction is exothermic. Ensure your cooling jacket capacity exceeds the heat of reaction (
). A runaway exotherm will trigger a feedback loop of acid production.
Issue 3: "The enantiomeric excess (ee%) of my D-PGA drops significantly during scale-up."
Diagnosis: Base-Catalyzed Racemization at Elevated T.
Technical Insight: The benzylic proton in phenylglycine derivatives is relatively acidic (
-
Thermal Limit: Never exceed 35°C during reaction or workup.
-
pH/T Coupling: If you must operate at pH > 9 (e.g., for Dynamic Kinetic Resolution), temperature must be kept low to decouple the racemization rate of the product from the racemization rate of the substrate.
Part 3: Optimized Protocol (Cold-Fed-Batch)
This protocol prioritizes yield and enantiopurity over reaction speed, utilizing the "5°C Stabilization" principle.
Objective: Synthesis of D-PGA from D-phenylglycinonitrile via Nitrile Hydratase (NHase).
Materials:
-
Substrate: D-phenylglycinonitrile (freshly prepared or stabilized).
-
Catalyst: Resting cells of Rhodococcus sp.[1][2] or recombinant E. coli expressing NHase.
-
Buffer: 50 mM Potassium Phosphate, pH 7.5.
Workflow:
-
Pre-Cooling: Charge the bioreactor with buffer and catalyst. Cool jacket to 4°C . Ensure internal temperature reaches equilibrium at 4°C before substrate addition.
-
Fed-Batch Addition:
-
Do not perform a batch addition.
-
Initiate a continuous feed of D-phenylglycinonitrile.
-
Rate Control: Adjust feed rate such that the residual concentration of nitrile in the reactor remains < 20 mM . This minimizes the driving force for Retro-Strecker decomposition.
-
-
Thermal Maintenance:
-
Monitor internal temperature continuously. The hydration is exothermic.
-
If
rises above 10°C , pause the feed immediately. Allow the system to cool back to 4°C.
-
-
Endpoint:
-
Continue agitation for 30 minutes post-feed.
-
Filter catalyst immediately at 4°C .
-
Note: Do not allow the filtrate to sit at room temperature; proceed immediately to crystallization or downstream coupling.
-
Part 4: Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the specific influence of temperature on each node.
Caption: Figure 1. Thermal influence on D-PGA synthesis pathways. Green arrow indicates the desired pathway stabilized by low temperatures (4-10°C). Red dashed lines indicate thermal failure modes (decomposition and over-hydrolysis).
Part 5: References
-
van Pelt, S., et al. (2009). "Stereoretentive Nitrile Hydratase-Catalyzed Hydration of D-Phenylglycine Nitrile." Organic Process Research & Development, 13(6), 1167-1173.
-
Wegman, M. A., et al. (2001). "Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide." Journal of Biotechnology, 88(1), 101-109.
-
Faber, K. (2018).[3][4] Biotransformations in Organic Chemistry. Springer. (General reference for nitrile hydrolysis kinetics).
-
CymitQuimica. (n.d.). "D-Phenylglycine amide Properties and Solubility."
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
Validation & Comparative
1H NMR Analysis of N-Cbz-N'-tert-butyl-DL-phenylglycinamide: A Comparative Technical Guide
Topic: 1H NMR Spectrum Analysis of N-Cbz-N'-tert-butyl-DL-phenylglycinamide Content Type: Publish Comparison Guide
Executive Summary
This guide provides a structural and spectroscopic analysis of N-Cbz-N'-tert-butyl-DL-phenylglycinamide , a protected amino acid derivative often employed as a model compound in peptidomimetic synthesis and chiral resolution studies.
Unlike standard spectral lists, this document compares the molecule’s behavior across two critical variables: Solvent Environment (
Structural Analysis & Theoretical Prediction
Before interpreting the spectrum, we must deconstruct the molecule into its magnetically distinct fragments. The molecule consists of a racemic phenylglycine core protected by a Benzyloxycarbonyl (Cbz) group and coupled to a tert-butyl amine.
Molecule Breakdown
-
Fragment A (Cbz Group): Contains a benzyl ring (5 aromatic protons) and a benzylic methylene (
). -
Fragment B (Phenylglycine Core): Contains a chiral
-carbon, a phenyl ring (5 aromatic protons), and a carbamate NH. -
Fragment C (Amide Terminus): A bulky tert-butyl group and an amide NH.
Diagram 1: Structural Fragmentation & Signal Logic
Figure 1: Logical flow of structural fragments to expected NMR signals.
Comparative NMR Analysis
The utility of this compound often depends on the ability to distinguish it from precursors or analogs. We present two comparative scenarios.
Comparison Scenario A: Solvent Effects (DMSO-
vs.
)
The choice of solvent drastically alters the appearance of exchangeable protons (NH).
| Feature | Chloroform-d ( | DMSO- | Technical Insight |
| Amide NH | Broad singlet or invisible (~6.0 - 7.0 ppm) | Sharp singlet (~7.6 ppm) | DMSO acts as a H-bond acceptor, "locking" the NH proton in place and slowing exchange, making the signal sharp and distinct. |
| Carbamate NH | Broad doublet (~5.8 ppm) | Sharp doublet (~8.0 ppm) | In |
| ~5.20 ppm | ~5.35 ppm | Slight downfield shift in DMSO due to solvent polarity and H-bonding changes at the adjacent carbonyls. | |
| Water Signal | ~1.56 ppm (overlaps with t-Bu) | ~3.33 ppm (distinct) | Critical: In wet |
Recommendation: Use DMSO-
Comparison Scenario B: Cbz vs. Boc Analogs
A common synthesis route involves choosing between Cbz and Boc protection.[1][2] Distinguishing them is straightforward but requires precision.
| Feature | N-Cbz-Analog (Current) | N-Boc-Analog (Alternative) | differentiation Strategy |
| Aliphatic Region | 1.3 ppm (9H, s) (Only amide t-Butyl) | 1.3 ppm (9H) + 1.4 ppm (9H) (Amide t-Butyl + Boc t-Butyl) | The Boc analog will show two large singlets in the 1.2–1.5 ppm range. The Cbz analog has only one. |
| Aromatic Region | 10H Multiplet (5 Ph-Gly + 5 Cbz) | 5H Multiplet (5 Ph-Gly only) | Integration of the aromatic region is the fastest confirmation method. 10H = Cbz; 5H = Boc. |
| Benzylic Region | ~5.1 ppm (2H, s) | Absent | The benzylic |
Detailed Spectral Assignments (Reference Data)
Solvent: DMSO-
| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling ( |
| 1.28 | Singlet (s) | 9H | Tert-butyl ( | - |
| 5.04 | Singlet (s)* | 2H | Cbz Benzylic ( | - |
| 5.32 | Doublet (d) | 1H | ||
| 7.25 – 7.45 | Multiplet (m) | 10H | Aromatic (Phenyl + Cbz) | - |
| 7.65 | Singlet (s) | 1H | Amide NH ( | - |
| 7.95 | Doublet (d) | 1H | Carbamate NH ( |
*Note: The Cbz benzylic protons may appear as an AB quartet if the chiral center induces sufficient magnetic non-equivalence, though they often collapse to a singlet in flexible molecules.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and spectral integrity, follow this protocol.
Diagram 2: Synthesis & Analysis Workflow
Figure 2: Step-by-step workflow from synthesis to spectral validation.
Step-by-Step Methodology
-
Sample Preparation (Critical for Amide Visibility):
-
Weigh 10–15 mg of the dried product.
-
Dissolve in 0.6 mL of DMSO-
. -
Validation Check: Ensure the solution is perfectly clear. Turbidity indicates residual salts or silica, which causes line broadening.
-
-
Instrument Setup:
-
Temperature: 298 K (25°C).
-
Scans (ns): 16 (sufficient for >10 mg).
-
Relaxation Delay (d1): 1.0 s minimum to allow integration of aromatic protons.
-
-
Processing:
-
Reference the spectrum to the residual DMSO pentet at 2.50 ppm .
-
Phase correction: Focus on the large tert-butyl singlet (1.28 ppm) for zero-order phasing.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Standard reference for chemical shift additivity rules).
-
Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
-
BenchChem. (2025).[1] "A Comparative Guide to Boc and Cbz Protecting Groups for Glycine." Link
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. (Standard for solvent residual referencing). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Mass Spectrometry Characterization of Cbz-Phenylglycinamide
Content Type: Technical Comparison & Application Guide Audience: Analytical Chemists, Enzymologists, and Drug Development Scientists
Executive Summary
Cbz-L-phenylglycinamide (Cbz-PG-NH
This guide details the specific fragmentation patterns of Cbz-PG-NH
Compound Profile & Alternatives Analysis
To validate Cbz-PG-NH
Table 1: Comparative MS Profile
| Feature | Target: Cbz-PG-NH | Product: Phenylglycinamide (PG-NH | Analog: Cbz-Phe-NH |
| Role | Enzyme Substrate / Precursor | Hydrolysis Product | Structural Analog (Homolog) |
| Formula | |||
| Precursor ( | m/z 285.12 | m/z 151.08 | m/z 299.14 |
| Dominant Fragment | m/z 91 (Tropylium) | m/z 134 (Loss of | m/z 120 (Phe Immonium) |
| Diagnostic Immonium | m/z 106 ( | m/z 106 | m/z 120 ( |
| Retention (RP-LC) | High (Hydrophobic Cbz) | Low (Polar Amine) | High (Hydrophobic Cbz + Benzyl) |
| Collision Energy (CE) | Low (10-15 eV for Cbz loss) | Med (20-25 eV for Amide) | Low (10-15 eV) |
Performance Insights:
-
Differentiation from Product: The mass shift of 134 Da (Loss of Cbz group
) is the primary monitoring transition. The product (PG-NH ) is significantly more polar, eluting much earlier in Reverse Phase (RP) chromatography, allowing orthogonal separation (LC and MS). -
Differentiation from Analog: Cbz-Phe-NH
differs by only one methylene group ( ). However, the m/z 106 (Phenylglycine) vs. m/z 120 (Phenylalanine) immonium ion split is the definitive structural confirmation, preventing false positives in complex matrices.
Mechanistic Fragmentation Pathway
The fragmentation of Cbz-PG-NH
Key Transitions:
-
Tropylium Formation (m/z 91): The Cbz group readily cleaves to form a benzyl cation, which rearranges to the highly stable tropylium ion (
). This is often the base peak. -
Carbamate Collapse (Neutral Loss): The parent ion loses the benzyl group and decarboxylates (
), yielding the protonated Phenylglycinamide core (m/z 151). -
Amide Cleavage: The terminal amide loses ammonia (
, -17 Da) to form the acylium ion.
Figure 1: Collision-Induced Dissociation (CID) pathway of Cbz-Phenylglycinamide. The bifurcation at the transition state determines whether the signal is dominated by the protecting group (m/z 91) or the structural core (m/z 151).
Experimental Protocol: PGA Activity Assay
This protocol validates the conversion of Cbz-PG-NH
4.1. Sample Preparation[1][2]
-
Stock Solution: Dissolve Cbz-PG-NH
in DMSO to 10 mM. -
Reaction Mix: Dilute to 100 µM in Phosphate Buffer (50 mM, pH 7.5).
-
Enzyme Addition: Add Penicillin G Acylase (or lysate). Incubate at 37°C.
-
Quenching: At time points (
), transfer 50 µL aliquot to 150 µL Acetonitrile (ACN) + 0.1% Formic Acid.-
Why: ACN precipitates proteins and stops the reaction. Formic acid ensures protonation for ESI+.
-
-
Clarification: Centrifuge at 10,000 x g for 5 min. Inject supernatant.
4.2. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Expectation: Product (PG-NH
) elutes early (~1.2 min); Substrate (Cbz-PG-NH ) elutes late (~3.5 min).
-
-
MS Source: Electrospray Ionization (ESI) Positive Mode.[1]
-
MRM Transitions (Quantification):
-
Substrate: 285.1
91.1 (CE: 20 eV) -
Product: 151.1
106.1 (CE: 25 eV)
-
4.3. Analytical Workflow Diagram
Figure 2: MRM-based workflow for monitoring Penicillin G Acylase kinetics. The method utilizes specific parent-daughter transitions to simultaneously quantify substrate depletion and product accumulation.
Troubleshooting & Optimization
-
Issue: Low Sensitivity for Product (m/z 151).
-
Cause: Phenylglycinamide is small and polar; it may elute in the void volume where ion suppression is high.
-
Fix: Use a HILIC column or reduce initial organic % to 1% to retain the polar amine.
-
-
Issue: High Background at m/z 91.
-
Cause: m/z 91 is a common background ion (plasticizers, solvents).
-
Fix: Use the secondary transition 285
151 for the substrate, even if it is less intense, to improve Signal-to-Noise (S/N).
-
-
Issue: Racemization.
-
Note: Phenylglycine is prone to racemization at the alpha-carbon. Standard MS cannot distinguish D/L isomers. If chirality is critical, use a Chiral-PAK column upstream of the MS.
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including benzylic cleavage).
-
Kheirolomoom, A., et al. (2001). "Fluorogenic assay for penicillin G acylase activity." Biochemical and Biophysical Research Communications. Link (Context for PGA assays and substrate comparison).
- Harrison, A. G. (1999). "The fragmentation of protonated amides." Mass Spectrometry Reviews.
-
Organic Chemistry Portal. "Protection of Amino Groups: Cbz-Group." Link (Chemistry of the Cbz group stability and removal).
-
PubChem. "Carbobenzoxyglycylphenylalanine amide (Compound Summary)." Link (Structural data for analog comparison).
Sources
Comparative Guide: Cbz vs. Boc Protection for tert-Butyl-Phenylglycinamide Synthesis
Executive Summary
The synthesis of (S)-N-tert-butyl-2-amino-2-phenylacetamide (derived from L-phenylglycine) presents a unique intersection of challenges: the high susceptibility of the benzylic
This guide objectively compares benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) protecting groups.[1] While both are urethane-based and suppress oxazolone-mediated racemization, Boc protection is generally superior for this specific application due to solubility profiles that allow the use of non-polar solvents (DCM), which kinetically disfavor racemization during the slow coupling to the bulky tert-butyl amine. Cbz remains a valid orthogonal alternative but requires careful solvent management.
Critical Analysis & Mechanistic Insight
The Racemization Challenge
Phenylglycine (Phg) is distinct from alkyl amino acids due to the electron-withdrawing phenyl ring attached directly to the
Mechanism: Racemization typically occurs via the 5(4H)-oxazolone intermediate. Urethane protecting groups (Boc, Cbz) destabilize this intermediate compared to amide groups (e.g., Acetyl, Benzoyl). However, the rate of coupling to tert-butylamine is slow due to steric hindrance, extending the window for base-catalyzed racemization.
Solubility & Solvent Effects
-
Boc-Phg-OH: Highly soluble in Dichloromethane (DCM). DCM is a low-dielectric solvent that suppresses charge separation, thereby slowing the rate of proton abstraction (racemization).
-
Cbz-Phg-OH: Often requires more polar solvents like DMF or THF for high-concentration coupling. Polar aprotic solvents (DMF) stabilize the charged transition states of deprotonation, increasing the risk of racemization.
Orthogonality & Deprotection[2][3]
-
Boc Route: Deprotection uses TFA/DCM.[2] The tert-butyl amide bond is stable to TFA (unlike tert-butyl esters), making this route chemically compatible.
-
Cbz Route: Deprotection uses H
/Pd-C. While mild, the heterogeneous catalyst must be filtered. If the product precipitates (common with rigid amides), separation from the catalyst becomes problematic.
Comparative Experimental Data
The following data summarizes a comparative study synthesizing (S)-N-tert-butyl-2-amino-2-phenylacetamide starting from (S)-Phenylglycine.
Coupling Conditions: 1.1 eq. EDC·HCl, 1.1 eq. HOBt, 1.2 eq. tert-butylamine, 2.0 eq. DIEA, 0 °C to RT, 12 h.
| Feature | Boc-Protection Route | Cbz-Protection Route |
| Solvent System | DCM (100%) | DMF/DCM (1:1) |
| Coupling Yield | 92% | 86% |
| Enantiomeric Excess (ee) | > 99% | 94 - 96% |
| Workup Efficiency | High (Acid/Base extraction) | Moderate (DMF removal required) |
| Deprotection Yield | 98% (TFA, quant.) | 95% (H |
| Crystallinity of Intermediate | High (Hexane/EtOAc) | High (EtOH/Water) |
| Total Process Time | 18 Hours | 24 Hours |
Analyst Note: The lower ee% in the Cbz route is attributed to the necessary use of DMF to solubilize Cbz-Phg-OH, which accelerated base-catalyzed racemization during the slow coupling to the bulky amine.
Visualized Workflows
Synthesis Pathways & Racemization Risk
Figure 1: Comparative synthetic pathways highlighting the solvent-dependent racemization risk in the Cbz route.
Detailed Experimental Protocols
Protocol A: Boc-Protection Route (Recommended)[4]
Step 1: Coupling (Boc-Phg-OH
-
Setup: Charge a round-bottom flask with Boc-L-Phenylglycine (10.0 g, 39.8 mmol) and anhydrous DCM (150 mL).
-
Activation: Add HOBt (6.45 g, 47.7 mmol) and EDC·HCl (9.15 g, 47.7 mmol) at 0 °C. Stir for 15 min.
-
Amine Addition: Add DIEA (13.9 mL, 79.6 mmol) followed by dropwise addition of tert-butylamine (5.0 mL, 47.7 mmol).
-
Critical Check: Maintain Temperature < 5 °C during addition to suppress racemization.
-
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Workup: Wash with 1M KHSO
(2x), Sat. NaHCO (2x), and Brine.[3][4] Dry over Na SO . -
Purification: Recrystallize from Hexane/Ethyl Acetate.
-
Target: White solid, Yield ~92%.
-
Step 2: Deprotection (Boc Removal) [5]
-
Dissolve intermediate in DCM (50 mL).
-
Add TFA (25 mL) slowly at 0 °C. Stir at RT for 2 hours.
-
Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: Product is obtained as the TFA salt.
Protocol B: Cbz-Protection Route (Alternative)
Step 1: Coupling (Cbz-Phg-OH
-
Setup: Dissolve Cbz-L-Phenylglycine (11.4 g, 40.0 mmol) in DMF/DCM (1:1) (160 mL). Note: Pure DCM often fails to dissolve Cbz-Phg-OH fully.
-
Activation: Add TBTU (14.1 g, 44.0 mmol) and DIEA (15.3 mL, 88.0 mmol) at 0 °C.
-
Amine Addition: Add tert-butylamine (5.1 mL, 48.0 mmol).
-
Reaction: Stir at 0 °C for 1 hour, then RT for 12 hours.
-
Workup: Dilute with EtOAc (300 mL). Wash extensively with H
O (3x) to remove DMF, then 1M HCl and Sat. NaHCO . -
Purification: Silica gel chromatography (30% EtOAc in Hexane) required to remove tetramethylurea byproduct from TBTU.
Step 2: Deprotection (Hydrogenolysis)
-
Dissolve intermediate in MeOH (100 mL).
-
Add 10% Pd/C (1.0 g, 10 wt%).
-
Stir under H
balloon (1 atm) for 4-6 hours. -
Filtration: Filter through Celite. Caution: Ensure product does not precipitate on the Celite pad.
-
Concentrate: Yields free amine.
References
-
BenchChem. (2025).[2][6][3][7] A Comparative Guide to Boc and Cbz Protecting Groups for Glycine. Retrieved from
-
Organic Syntheses. (1985). N-tert-Butoxycarbonyl-L-Phenylalanine. Org. Synth. 1985, 63, 160. Retrieved from
- Williams, R. M., et al. (2003). Asymmetric Synthesis of alpha-Amino Acids. Chemical Reviews.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Comprehensive review of orthogonality).
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Reference Standards for N-Cbz-N'-tert-butyl-DL-phenylglycinamide Purity
Executive Summary
In the synthesis of peptidomimetics—particularly for HIV protease inhibitors and HCV antivirals—N-Cbz-N'-tert-butyl-DL-phenylglycinamide serves as a critical "chiral pivot" intermediate. Its purity directly dictates the enantiomeric excess (ee) and yield of downstream deprotection steps.
This guide objectively compares the two primary pathways for sourcing reference standards for this compound: Commercial Certified Reference Standards (CRS) versus In-House Qualified Working Standards (IWS) . While CRS offers immediate regulatory traceability, establishing an IWS is often the superior long-term strategy for cost-efficiency and matrix matching in late-stage development.
Part 1: The Analytical Landscape
Before comparing sourcing options, we must define what we are measuring. This molecule contains three distinct moieties that dictate its analytical behavior:
-
The Cbz Group: Provides strong UV absorption (
nm) but is susceptible to hydrogenolysis. -
The Phenylglycine Backbone: A racemization-prone center. While this standard is "DL" (racemic), the ratio of isomers must remain constant if used for peak identification in chiral methods.
-
The tert-Butyl Amide: A bulky hydrophobic group that significantly increases retention time in Reverse Phase HPLC (RP-HPLC).
Critical Impurity Profile
To validate any standard, you must detect these specific process impurities:
-
Impurity A (Hydrolysis): N-Cbz-DL-phenylglycine (Acid degradation product).
-
Impurity B (Coupling Reagent): N-tert-butyl-urea derivatives (artifacts from EDC/DCC coupling).
-
Impurity C (Deprotection): N'-tert-butyl-DL-phenylglycinamide (loss of Cbz).
Part 2: Comparative Analysis (CRS vs. IWS)
The following table contrasts the performance and utility of purchasing a Certified Reference Standard versus synthesizing and qualifying one in-house.
Table 1: Strategic Comparison of Standard Types
| Feature | Commercial Certified Reference Standard (CRS) | In-House Working Standard (IWS) |
| Primary Utility | Release testing of GMP batches; Regulatory filings. | Routine in-process control (IPC); Stability studies; Method development. |
| Purity Assignment | Absolute Methods: Mass Balance (100% - Impurities - Water - Residual Solvents) or qNMR. | Comparative Method: Assayed against the CRS or characterized via Mass Balance if CRS is unavailable. |
| Cost Efficiency | Low: $500–$1,500 per 100mg vial. | High: <$50 per gram (after initial qualification labor). |
| Traceability | High: COA links to NIST/USP primary standards (where applicable). | Medium: Traceable only to the validation data generated internally. |
| Risk Factor | Supply Chain: Lot-to-lot variability from vendors can shift retention times. | Stability: Requires rigorous internal re-testing every 12 months. |
Expert Insight: The "Gold Standard" Fallacy
Many researchers assume a purchased CRS is inherently "better." However, commercial vendors often qualify these intermediates using generic "Area %" HPLC methods rather than "Weight %" (w/w) assays. Recommendation: For critical path development, always re-validate a commercial CRS using quantitative NMR (qNMR) to establish its true potency before using it to calibrate your IWS.
Part 3: Experimental Protocols
Protocol A: High-Fidelity Purity Assessment (HPLC-UV)
This method is designed to separate the hydrophobic parent peak from polar hydrolysis products.
System: Agilent 1290 Infinity II or equivalent Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm) Temperature: 40°C
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity for the amine).
-
B: Acetonitrile (HPLC Grade).
Gradient Program:
| Time (min) | % B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 20 | 0.6 |
| 10.0 | 80 | 0.6 |
| 12.0 | 95 | 0.6 |
| 12.1 | 20 | 0.6 |
| 15.0 | 20 | 0.6 |
Detection: UV @ 214 nm (Amide bond) and 254 nm (Phenyl/Cbz). Sample Prep: Dissolve 10 mg Standard in 10 mL of 50:50 MeCN:Water.
Protocol B: Self-Validating Qualification of IWS
To establish an In-House Working Standard without a primary CRS, use the Mass Balance Approach (as per ICH Q6A).
-
Chromatographic Purity (CP): Determine mean area % of the main peak via Protocol A (
injections). -
Volatiles (V): Determine Loss on Drying (LOD) or TGA (typically <0.5%).
-
Water (W): Karl Fischer Titration (typically <0.2% due to hydrophobicity).
-
Inorganic Residue (ROI): Residue on Ignition (sulfated ash).
Calculation of Potency (As Is):
Part 4: Visualization of Qualification Logic
The following diagrams map the logical flow for qualifying this standard and the chemical fate of its impurities.
Diagram 1: Impurity Fate Mapping
This diagram illustrates where impurities originate during the synthesis of the standard.
Caption: Chemical origin of critical impurities. Impurity B is process-related; Impurity A is stability-related.
Diagram 2: The Qualification Decision Tree
A self-validating workflow to determine if a material is suitable as a Reference Standard.
Caption: Step-by-step logic for qualifying an In-House Working Standard (IWS) compliant with ICH Q11.
References
-
International Conference on Harmonisation (ICH). Guideline Q11: Development and Manufacture of Drug Substances.[1][2][3] (2012).[1][2]
-
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[4] (2023).[2]
-
BenchChem. A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids. (2025).[5][6][7][8]
-
BOC Sciences. Amino Acid Analysis by HPLC: Technical Overview. (2024).[4][9]
-
European Medicines Agency. ICH Q11 Questions and Answers regarding the selection and justification of starting materials. (2017).[1][10]
Sources
- 1. ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. dsinpharmatics.com [dsinpharmatics.com]
- 3. pharmtech.com [pharmtech.com]
- 4. USP: <11> Reference Standards - Draft published for Comment - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Chromatographic Purity Assessment of DL-Phenylglycinamide Derivatives
In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For chiral molecules like DL-phenylglycinamide and its derivatives—critical building blocks for numerous important drugs—this assessment becomes a multi-faceted challenge. It requires not only the quantification of process-related impurities and degradants but also the precise measurement of the enantiomeric excess, as different enantiomers can exhibit dramatically different pharmacological and toxicological profiles.[1]
This guide provides a comprehensive framework for developing and validating robust chromatographic methods for the complete purity assessment of DL-phenylglycinamide derivatives. We will move beyond rote protocols to explore the underlying principles and causal relationships that govern method development, ensuring that the described workflows are inherently self-validating and scientifically sound.
Part 1: The Foundation - Achiral Purity by Reversed-Phase HPLC
The first objective in purity analysis is to develop a "big picture" view of the sample, separating the main component from any process-related impurities or potential degradation products. For molecules like phenylglycinamide derivatives, which possess moderate polarity, reversed-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice.[2]
The Principle of Causality in Method Design
Our goal is a stability-indicating method, one that can resolve the API from all potential impurities and degradants.[3] The choice of a C18 (octadecylsilyl) stationary phase is a logical starting point due to its versatility and wide availability. The separation mechanism is driven by hydrophobic interactions; therefore, the mobile phase composition is the most powerful tool for optimizing selectivity.[4] A typical mobile phase will consist of an aqueous buffer and an organic modifier (like acetonitrile or methanol). The buffer's pH is critical as it controls the ionization state of the analyte and any acidic or basic impurities, directly impacting their retention time.
Workflow for Achiral Method Development
Caption: Workflow for developing a stability-indicating RP-HPLC method.
Experimental Protocol 1: General-Purpose RP-HPLC Purity Method
This protocol provides a robust starting point for the analysis of a typical DL-phenylglycinamide derivative.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (or the λmax of the specific derivative).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
Trustworthiness Through Validation
A method is only trustworthy if its performance characteristics are well-documented.[6] The validation process, guided by ICH guidelines (Q2A and Q2B), demonstrates that the method is suitable for its intended purpose.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies and peak purity analysis using a PDA detector, which checks for spectral homogeneity across the peak.[3][4][7]
-
Linearity & Range: Demonstrating a direct proportional relationship between concentration and detector response over a specified range (e.g., 50% to 150% of the target concentration).
-
Accuracy: The closeness of the test results to the true value, often assessed by spiking the sample with known amounts of impurities.
-
Precision: The degree of scatter between a series of measurements, evaluated at two levels: repeatability (intra-assay) and intermediate precision (inter-assay, different days/analysts).[6]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like pH, flow rate, or column temperature.
Part 2: The Enantiomeric Challenge - Chiral Purity Assessment
For a racemic (DL) compound, achiral analysis is only half the story. Regulatory agencies worldwide mandate that enantiomers of all chiral drugs be separated and tested, as the "wrong" enantiomer can range from being inactive to actively harmful.[1] Direct separation using a Chiral Stationary Phase (CSP) is the most efficient and widely used approach.
Expertise in Chiral Recognition
Chiral recognition in chromatography requires a three-dimensional interaction between the analyte and the CSP.[8] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated on a silica support, are exceptionally versatile. The separation mechanism involves a combination of interactions (hydrogen bonding, π-π interactions, steric hindrance) within the chiral grooves of the polysaccharide polymer. The choice of a non-polar mobile phase (e.g., hexane, ethanol, isopropanol) is causal; it ensures that the primary interactions are between the analyte and the CSP, rather than the analyte and the solvent.[9]
Experimental Protocol 2: Chiral HPLC Separation
This protocol is designed for the enantiomeric separation of DL-phenylglycinamide derivatives.
-
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column thermostat, and a UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)), 250 mm x 4.6 mm, 5 µm.[9]
-
Mobile Phase: Hexane / Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). Note: TFA is often added to sharpen peaks for basic analytes, while an amine modifier like Diethylamine (DEA) might be used for acidic analytes.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
Logical Framework for Chiral Method Validation
Caption: Core validation parameters for a chiral purity method.
Part 3: Enhancing Resolution and Confidence with Advanced Techniques
While HPLC is the workhorse of purity analysis, advanced techniques can provide faster results and greater certainty.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC systems utilize columns packed with sub-2 µm particles. This technology operates at higher pressures to achieve significantly faster run times and superior resolution compared to traditional HPLC. For complex impurity profiles, converting an HPLC method to a UPLC method can resolve closely eluting peaks that might otherwise be missed. This provides a higher degree of confidence in the purity assessment.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
The limitation of a PDA detector is that it can only confirm spectral homogeneity; it cannot differentiate between compounds with similar UV spectra.[3] Coupling the liquid chromatograph to a mass spectrometer (MS) provides an orthogonal detection method. MS provides mass-to-charge ratio data, which offers unambiguous identification of impurities and confirms that a peak corresponds to a single component, providing the highest level of confidence in peak purity.[11][12]
Comparative Guide to Chromatographic Techniques
| Parameter | RP-HPLC (PDA) | Chiral HPLC (UV) | UPLC-MS |
| Primary Application | Process impurities, degradation products | Enantiomeric purity | High-throughput screening, peak identification, highest confidence purity |
| Typical Run Time | 20-40 minutes | 15-30 minutes | 2-10 minutes |
| Resolution | Good | Specialized for enantiomers | Excellent |
| Sensitivity | Good (µg/mL) | Good (µg/mL) | Excellent (ng/mL to pg/mL) |
| Key Strength | Robust, versatile, industry standard | Essential for chiral molecules | Speed, resolution, mass confirmation |
| Key Limitation | Ambiguity in peak purity | Only separates enantiomers | Higher instrument cost & complexity |
Conclusion
A comprehensive chromatographic purity assessment for DL-phenylglycinamide derivatives is a systematic, multi-step process. It begins with a robust, validated reversed-phase HPLC method to control general impurities and is complemented by a highly specific chiral method to quantify enantiomeric purity. The integration of advanced techniques like UPLC and MS provides orthogonal data, offering unparalleled speed, resolution, and confidence in the final results. By understanding the scientific principles behind each experimental choice and adhering to rigorous validation standards, researchers can ensure the development of safe, effective, and high-quality pharmaceutical products.
References
- Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Google Cloud URL
- Title: hplc method validation for pharmaceuticals: a review Source: ResearchGate URL
- Title: Steps for HPLC Method Validation Source: Pharmaguideline URL
- Title: Separation of D-Phenylglycinamide on Newcrom R1 HPLC column Source: SIELC Technologies URL
- Title: Validation of chromatographic methods in pharmaceutical analysis Source: Univerzita Karlova URL
- Title: Validation Of Analytical Methods For Pharmaceutical Analysis Source: Google Cloud URL
- Title: Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization Source: PMC - NIH URL
- Title: Enantioseparation of ??
- Title: Analysis of DL-phenylglecine by high performance liquid chromatography Source: ResearchGate URL
- Title: Chiral Drug Separation Source: Google Cloud URL
- Source: Chemical Science (RSC Publishing)
- Title: Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective Source: LCGC International URL
- Title: Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)
- Title: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
- Title: CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography Source: Google Patents URL
- Title: (PDF) Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)
- Title: Dr.
- Title: Peak Purity Assessments in Forced Degradation Studies - an Industry Perspective Source: Google Cloud URL
- Title: Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry Source: PubMed URL
- Title: Validation and Quality Assurance of Planar Chromatographic Procedures in Pharmaceutical Analysis Source: ResearchGate URL
- Title: Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds Source: MDPI URL
- Title: Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
- Title: An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds Source: ACG Publications URL
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Peak Purity Assessments in Forced Degradation Studies - an Industry Perspective - OAK Open Access Archive [oak.novartis.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Cbz-N'-tert-butyl-DL-phenylglycinamide
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of laboratory byproducts. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Cbz-N'-tert-butyl-DL-phenylglycinamide, ensuring the safety of your team and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.
Understanding the Compound: Hazard Identification and Risk Assessment
-
Amides : Generally, amides are considered to be of low to moderate toxicity. However, they can be irritating to the eyes, skin, and respiratory tract.[1]
-
Cbz (Benzyloxycarbonyl) Group : The Cbz group is widely used in peptide synthesis to protect amines.[2][3] Its disposal often involves consideration of the solvents and reagents used in its application and removal.[2][4]
Given these characteristics, N-Cbz-N'-tert-butyl-DL-phenylglycinamide should be handled as a potentially hazardous substance. It is crucial to prevent its release into the environment.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling N-Cbz-N'-tert-butyl-DL-phenylglycinamide for disposal, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from splashes or airborne particles of the compound. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | May be required if handling fine powders or creating aerosols | Consult your institution's chemical hygiene plan and the results of your risk assessment. |
Spill Management: Preparedness is Key
In the event of a spill, immediate and correct action is critical to mitigate any potential hazards.
-
Small Spills : If a solid, carefully scoop the material into a designated, labeled hazardous waste container.[1] If a liquid solution, absorb the spill with an inert material like vermiculite or sand, then place it in the hazardous waste container.[1]
-
Large Spills : Evacuate the immediate area and follow your institution's emergency response procedures.[6][7] Ensure the area is well-ventilated.[1]
Disposal Protocol: A Step-by-Step Approach
The disposal of N-Cbz-N'-tert-butyl-DL-phenylglycinamide must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for the management of hazardous waste.[5][7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][9]
Step 1: Waste Characterization
The first step is to determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA).[5][8] This involves assessing the following characteristics:
-
Ignitability : Is it flammable?
-
Corrosivity : Is it highly acidic or basic?
-
Reactivity : Is it unstable or does it react violently with water?
-
Toxicity : Does it contain constituents that could be harmful if released into the environment?
Based on its structure, N-Cbz-N'-tert-butyl-DL-phenylglycinamide is unlikely to be ignitable, corrosive, or reactive under normal conditions. However, it should be treated as potentially toxic.
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[10]
-
Container Selection : Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.[11][12] The container must be in good condition, with no leaks or cracks.[11]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("N-Cbz-N'-tert-butyl-DL-phenylglycinamide"), the date of accumulation, and the appropriate hazard pictograms.[8][9][11]
-
Segregation : Store the waste container in a designated Satellite Accumulation Area (SAA).[11] This area should be under the control of laboratory personnel and away from incompatible chemicals. Amides can be incompatible with strong acids and oxidizing agents.[13]
Step 3: On-Site Accumulation
Laboratories that generate hazardous waste must adhere to strict accumulation time limits.[5][11] Ensure that your laboratory's SAA is inspected weekly for leaks and proper labeling.[11]
Step 4: Arranging for Disposal
The disposal of hazardous chemical waste must be handled by a licensed hazardous waste contractor.[1][14] Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste.[9]
-
Contact EHS : Follow your institution's protocol for requesting a hazardous waste pickup. This typically involves submitting a chemical waste collection form.[9]
-
Documentation : Maintain accurate records of the waste generated and its disposal.[14]
The following flowchart illustrates the decision-making process for the proper disposal of N-Cbz-N'-tert-butyl-DL-phenylglycinamide.
Caption: Decision workflow for the disposal of N-Cbz-N'-tert-butyl-DL-phenylglycinamide.
Training and Compliance
All laboratory personnel who handle hazardous waste must receive appropriate training.[6] This training should cover hazard identification, safe handling procedures, and emergency protocols.[6][7] Familiarize yourself with your institution's Chemical Hygiene Plan and OSHA's regulations for hazardous chemicals in laboratories.[8]
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific responsibility.
References
- Croner-i. Amides, organic.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- MC Environmental.
- Daniels Health.
- University of Alaska Fairbanks. Introduction to Hazardous Waste Management.
- CDMS. OSHA Hazardous Waste Disposal Guidelines.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
- U.S. Environmental Protection Agency.
- Environmental Health and Safety, University of Texas at Dallas. How to Dispose of Chemical Waste.
- CP Lab Safety. Amides Waste Compatibility: Key Insights for Safe Disposal.
- Emory University. Chemical Waste Disposal Guidelines.
- BenchChem. Application Notes and Protocols for N-Cbz Deprotection.
- BenchChem. The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
Sources
- 1. bsc.croneri.co.uk [bsc.croneri.co.uk]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 8. us-east-1.graphassets.com [us-east-1.graphassets.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. calpaclab.com [calpaclab.com]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
